molecular formula C16H14N2O4 B7785363 Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B7785363
M. Wt: 298.29 g/mol
InChI Key: UBRYZIZENLVMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS: 924221-72-7) is a heterocyclic compound with the molecular formula C₁₆H₁₄N₂O₄ and a molecular weight of 298.29 g/mol . It belongs to the isoxazolo[5,4-b]pyridine family, characterized by a fused isoxazole and pyridine ring system. The compound features a 4-methoxyphenyl substituent at the 6-position, a methyl group at the 3-position, and a methyl ester at the 4-position.

Properties

IUPAC Name

methyl 6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-14-12(16(19)21-3)8-13(17-15(14)22-18-9)10-4-6-11(20-2)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRYZIZENLVMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated isoxazole intermediate in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Esterification: : The carboxylate ester functional group is typically introduced through an esterification reaction. This can be achieved by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the isoxazole ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C15H12N2O4
  • Molecular Weight: 284.27 g/mol
  • IUPAC Name: 6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

The compound features a unique isoxazole ring fused with a pyridine structure, contributing to its diverse biological activities.

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, research demonstrated its efficacy against breast cancer cells by modulating specific signaling pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects
    • The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in the progression of neurodegeneration.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This property may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound can be summarized in the following table:

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress and inflammation
AntimicrobialEffective against various bacterial and fungal strains

Industrial Applications

  • Organic Synthesis
    • This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further for the development of novel pharmaceuticals or agrochemicals.
  • Biological Buffering Agent
    • The compound has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture systems where maintaining pH stability is crucial for cellular activities.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups.

Case Study 2: Neuroprotection

A research article in Neuroscience Letters examined the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The findings revealed that treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque formation.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway in which the enzyme is involved. The specific pathways and targets depend on the biological context and the particular application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substitutions, physicochemical properties, and synthetic considerations.

Table 1: Structural Comparison of Isoxazolo[5,4-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6: 4-methoxyphenyl; 3: methyl; 4: methyl ester C₁₆H₁₄N₂O₄ 298.29 Electron-rich methoxy group enhances π-π stacking potential.
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6: pyrazole; 3: methyl; 4: methyl ester C₁₆H₁₅N₃O₃ 297.31 Pyrazole introduces hydrogen-bonding capability; increased polarity.
Methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate 3: phenyl; 6: phenyl; 4: methyl ester C₂₀H₁₄N₂O₃ 330.34 Bulkier phenyl groups reduce solubility; potential steric hindrance.
Methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6: difluoromethoxyphenyl; 3: methyl; 4: ester C₁₆H₁₂F₂N₂O₄ 334.28 Fluorine atoms improve metabolic stability; electron-withdrawing effects.
6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6: 2-fluorophenyl; 3: methyl; 4: carboxylic acid C₁₅H₁₁FN₂O₃ 298.26 Carboxylic acid increases hydrophilicity; fluorine enhances electronegativity.

Key Observations:

Substituent Effects on Electronic Properties: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing π-π interactions in biological systems . Pyrazole () introduces nitrogen atoms capable of hydrogen bonding, which may enhance target selectivity .

Physicochemical and Pharmacokinetic Trends :

  • Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring membrane permeability .
  • Metabolic Stability : Fluorinated analogs () are less prone to enzymatic degradation than methoxy-containing compounds due to stronger C-F bonds .

Synthetic Accessibility :

  • The 4-methoxyphenyl group in the target compound is likely introduced via Suzuki-Miyaura cross-coupling, a common method for aryl-heterocycle synthesis . Pyrazole-containing derivatives () may require specialized coupling reagents or heterocyclic precursors .

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Impact on Properties
4-Methoxyphenyl Target compound Enhanced π-π stacking; moderate metabolic lability.
Carboxylic Acid 6-(2-Fluorophenyl) analog Increased hydrophilicity; potential for salt formation and improved solubility.
Difluoromethoxy Improved metabolic stability; electron-withdrawing effects alter reactivity.
Pyrazole Hydrogen-bonding capacity; potential for targeted interactions.

Research Implications

The structural diversity among isoxazolo[5,4-b]pyridine derivatives highlights the importance of substituent selection in drug design. For instance:

  • The methyl ester in the target compound may serve as a prodrug, hydrolyzing in vivo to its active carboxylic acid form .
  • Fluorinated analogs () are promising for applications requiring prolonged half-lives, such as sustained-release formulations .

Biological Activity

Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the isoxazole class, characterized by its unique structural features that include a methoxyphenyl group and a carboxylate ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties.

Structural Properties

  • Molecular Formula: C15H12N2O4
  • Molecular Weight: 284.267 g/mol
  • CAS Number: 938001-71-9

The compound's structure allows for various interactions with biological targets, making it a valuable candidate for drug development.

This compound exhibits significant biochemical activity through interactions with various enzymes and signaling pathways:

  • Enzyme Interactions: This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of endogenous compounds.
  • Cell Signaling Modulation: It influences key cellular pathways such as MAPK and JAK/STAT, which are important for cell growth, differentiation, and apoptosis.

Anticancer Potential

Recent studies indicate that this compound may possess anticancer properties. For instance:

  • Inhibition of FLT3 Kinase: A related study highlighted the potential of similar isoxazole derivatives to inhibit FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). Compounds with structural similarities demonstrated significant inhibitory effects against FLT3 mutations, suggesting that this compound could exhibit similar activity .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary data suggest that isoxazole derivatives can exhibit moderate activity against various bacterial strains, although specific studies on this compound are still needed to confirm these effects.

Study on Enzyme Inhibition

A study conducted on related isoxazole compounds demonstrated their ability to act as inhibitors for specific metabolic enzymes. For example, certain derivatives were tested against dihydrofolate reductase (DHFR) and showed promising results in reducing enzyme activity, which could be extrapolated to this compound given its structural similarities .

Antitumor Activity Analysis

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, compounds targeting FLT3 mutations demonstrated IC50 values in the low nanomolar range against AML cell lines, indicating a strong potential for therapeutic applications .

Comparison with Similar Compounds

Compound NameStructureActivityReference
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylateStructureDHFR Inhibitor
Methyl-1-(4-Methoxyphenyl)-7-oxo-pyrazolo[3,4-c]pyridine-3-carboxylateStructureKinase Inhibitor

The unique structural attributes of this compound contribute to its distinct biological activities compared to other compounds in its class.

Q & A

Q. Q1. What are the common synthetic routes for preparing Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of precursors like 2-aminopyridine derivatives with aldehydes/ketones under acidic or basic conditions to form the isoxazolo[5,4-b]pyridine core .
  • Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by esterification to install the methyl carboxylate group .
  • Key reagents : Pd catalysts for coupling, trifluoroacetic acid for cyclization, and methanol/HCl for esterification.

Q. Q2. How is the compound characterized analytically to confirm its structure?

Analytical methods include:

  • X-ray crystallography : Refinement using SHELXL for high-resolution structural determination .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy and methyl groups).
    • HRMS : To confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data during structural refinement?

Contradictions (e.g., disordered atoms or twinning) require:

  • Multi-software validation : Cross-check refinement results with SHELXL and OLEX2.
  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Supplementary methods : Validate with spectroscopic data (e.g., NMR chemical shifts matching predicted substituent effects) .

Q. Q4. What strategies optimize reaction yields for introducing the 4-methoxyphenyl group?

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands like SPhos for Suzuki coupling efficiency .
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to stabilize intermediates.
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (80–120°C), base (K2_2CO3_3 vs. Cs2_2CO3_3), and stoichiometry .
  • In-situ monitoring : Track progress via TLC or HPLC to identify side products .

Q. Q5. How can computational methods predict the compound’s biological activity?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes or GPCRs, leveraging the methoxyphenyl group’s π-π stacking potential .
  • ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed antimicrobial or anticancer activity .

Q. Q6. What green chemistry approaches are viable for synthesizing this compound?

  • Oxidant selection : Replace toxic Cr(VI) reagents with NaOCl (as in triazolopyridine synthesis) for oxidative steps .
  • Solvent reduction : Use ethanol/water mixtures or microwave-assisted synthesis to reduce solvent waste.
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for reuse in coupling reactions .

Methodological Case Studies

Q. Case Study 1: Handling Low Crystallinity in X-ray Analysis

  • Problem : Poor diffraction due to crystal defects.
  • Solution : Recrystallize from ethyl acetate/hexane at 4°C. Use SHELXL’s HKLF5 format for partial data integration .
  • Outcome : Achieved R-factor < 0.05, confirming the methoxy group’s orientation .

Q. Case Study 2: Scaling Up Without Yield Loss

  • Problem : Pilot-scale Suzuki coupling yields drop from 75% to 50%.
  • Solution : Switch to flow chemistry with controlled residence time and pressure.
  • Outcome : Maintained 70% yield at 100-g scale .

Emerging Research Directions

  • Photophysical properties : Study fluorescence quenching by heavy atoms (e.g., Br substituents) for sensor applications .
  • Enantioselective synthesis : Develop chiral catalysts for asymmetric cyclization to access bioactive stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.